[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Overview
Description
[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone: is a complex organic compound that features a piperazine ring substituted with pyridine and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine Groups: The piperazine ring is then substituted with pyridine groups using nucleophilic substitution reactions.
Introduction of Carbonyl Groups: The carbonyl groups are introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimized Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone exerts its effects involves:
Molecular Targets: It can target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
- [2,5-dimethyl-4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Uniqueness
- Structural Differences : The position of the pyridine and carbonyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : Variations in the structure can lead to differences in biological activity, making [2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone unique in its applications and effects.
Properties
IUPAC Name |
[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-22(18(24)16-6-4-8-20-10-16)14(2)12-21(13)17(23)15-5-3-7-19-9-15/h3-10,13-14H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUYNOPXZRUMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CN=CC=C2)C)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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